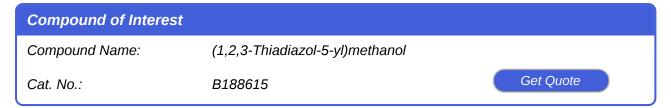


Spectroscopic Profile of (1,2,3-Thiadiazol-5-yl)methanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for (1,2,3-Thiadiazol-5-yl)methanol (CAS Number: 120277-87-4), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental data for this specific molecule, this document also includes predicted data and information from closely related analogs to provide a comprehensive analytical overview.

Molecular Structure and Properties

(1,2,3-Thiadiazol-5-yl)methanol is a five-membered heterocyclic compound containing a 1,2,3-thiadiazole ring substituted with a hydroxymethyl group.[2]

Molecular Formula: C₃H₄N₂OS[1][2]

Molecular Weight: 116.14 g/mol [1][2]

Spectroscopic Data

Comprehensive experimental spectroscopic data for **(1,2,3-Thiadiazol-5-yl)methanol** is not readily available in the reviewed literature. Therefore, predicted data and data from analogous compounds are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Experimental NMR data for the target compound were not found. However, predicted ¹³C-NMR data for the closely related compound, (5-Methyl-1,2,3-thiadiazol-4-yl)methanol, can provide insight into the expected chemical shifts.

Table 1: Predicted ¹³C-NMR Chemical Shifts for (5-Methyl-1,2,3-thiadiazol-4-yl)methanol

Carbon Atom	Predicted Chemical Shift (δ, ppm)
Methyl (CH₃)	~12
Methylene (CH ₂ OH)	~57
Thiadiazole (C5)	~152
Thiadiazole (C4)	~162
Data is for the analogous compound (5-Methyl-1,2,3-thiadiazol-4-yl)methanol and is predicted. [3]	

For **(1,2,3-Thiadiazol-5-yl)methanol**, one would expect a signal for the methylene carbon (CH₂OH) and two signals for the carbons of the thiadiazole ring. The proton NMR (¹H-NMR) spectrum would be expected to show a singlet for the proton on the thiadiazole ring, a triplet for the hydroxyl proton, and a doublet for the methylene protons, with coupling between the hydroxyl and methylene protons.

Infrared (IR) Spectroscopy

Specific experimental IR data for **(1,2,3-Thiadiazol-5-yl)methanol** was not found. However, the IR spectrum of a thiadiazole derivative would typically exhibit characteristic absorption bands. For thiadiazole rings, bands are often observed in the regions of 1527-1504 cm⁻¹ (C=N stretching), and 1396-1064 cm⁻¹ (C-S-C stretching).[3] The presence of the hydroxymethyl group would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The fragmentation of 1,2,3-thiadiazoles often involves



the initial elimination of a nitrogen molecule (N2).[4]

Table 2: Predicted Mass Spectrometry Data for (1,2,3-Thiadiazol-5-yl)methanol

Adduct	Predicted m/z
[M+H]+	117.01171
[M+Na]+	138.99365
[M-H] ⁻	114.99715
[M]+	116.00388
Data is predicted for (1,2,3-Thiadiazol-5-yl)methanol.	

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for thiadiazole derivatives, based on standard laboratory practices.

NMR Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: ¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

• Sample Preparation: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be



recorded using an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

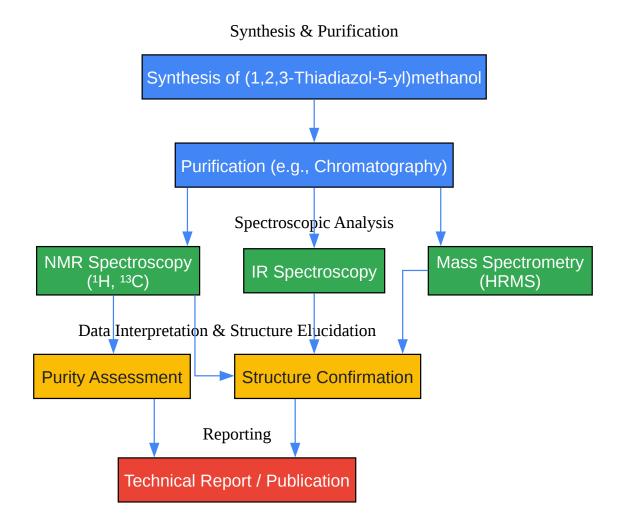
Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI) is used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Data is typically acquired in both positive and negative ion modes to observe different adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like **(1,2,3-Thiadiazol-5-yl)methanol**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(1,2,3-Thiadiazol-5-yl)methanol**.

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